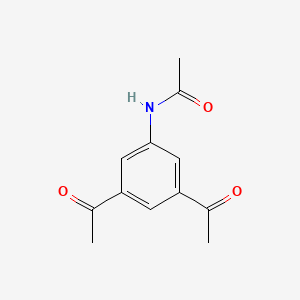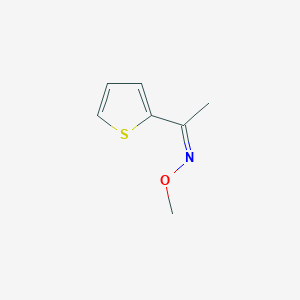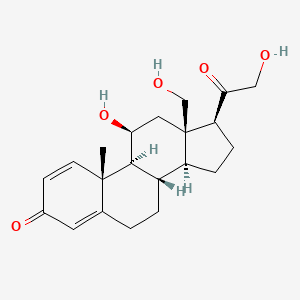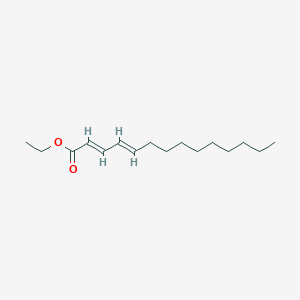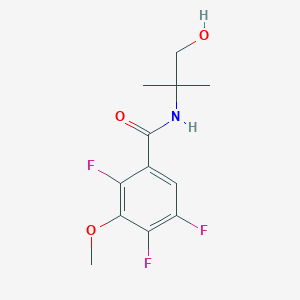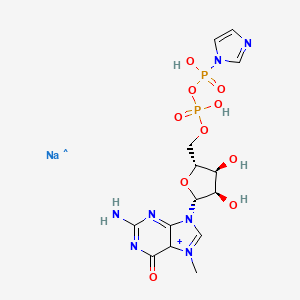
CID 169488340
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 169488340” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)
Análisis De Reacciones Químicas
CID 169488340 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
CID 169488340 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving biochemical pathways and molecular interactions.
Industry: It can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action for CID 169488340 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, thereby modulating biological processes.
Comparación Con Compuestos Similares
CID 169488340 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this compound.
Propiedades
Fórmula molecular |
C14H20N7NaO10P2+ |
|---|---|
Peso molecular |
531.29 g/mol |
InChI |
InChI=1S/C14H19N7O10P2.Na/c1-19-6-21(11-8(19)12(24)18-14(15)17-11)13-10(23)9(22)7(30-13)4-29-33(27,28)31-32(25,26)20-3-2-16-5-20;/h2-3,5-10,13,22-23H,4H2,1H3,(H3-,15,18,24,25,26,27,28);/p+1/t7-,8?,9-,10-,13-;/m1./s1 |
Clave InChI |
YUTXTFZMYIGWNJ-HCKRCJGQSA-O |
SMILES isomérico |
C[N+]1=CN(C2=NC(=NC(=O)C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(N4C=CN=C4)O)O)O.[Na] |
SMILES canónico |
C[N+]1=CN(C2=NC(=NC(=O)C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(N4C=CN=C4)O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


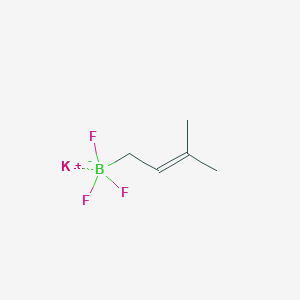
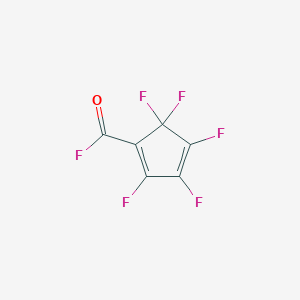
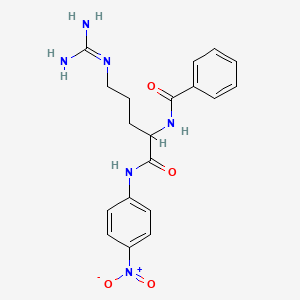
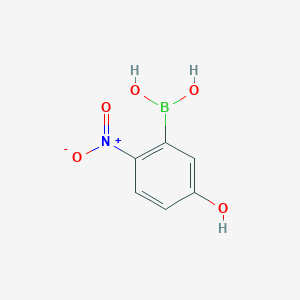
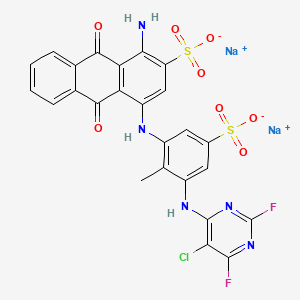
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)
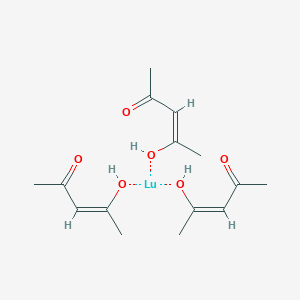
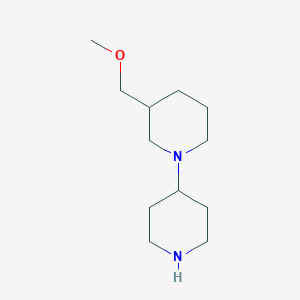
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)
